Cas no 874804-20-3 (4-bromo-3,5-difluorobenzene-1-sulfonamide)

4-Bromo-3,5-difluorobenzene-1-sulfonamide is a halogenated aromatic sulfonamide compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring bromine and fluorine substituents on the benzene ring, enhances reactivity and selectivity in nucleophilic substitution and cross-coupling reactions. The sulfonamide group provides versatility as a synthetic intermediate for designing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The electron-withdrawing properties of the fluorine atoms improve stability and influence binding interactions in target systems. This compound is suitable for use in medicinal chemistry and material science, where precise functionalization of aromatic systems is required. Handling should follow standard safety protocols for halogenated and sulfonamide-containing compounds.
4-bromo-3,5-difluorobenzene-1-sulfonamide structure
874804-20-3 structure
Product Name:4-bromo-3,5-difluorobenzene-1-sulfonamide
CAS No:874804-20-3
MF:C6H4BrF2NO2S
MW:272.067266464233
MDL:MFCD06409101
CID:3168294
PubChem ID:50998091
Update Time:2025-06-08

4-bromo-3,5-difluorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-3,5-difluorobenzene-1-sulfonamide
    • 874804-20-3
    • SCHEMBL603928
    • EN300-278370
    • 4-bromo-3,5-difluorobenzenesulfonamide
    • 4-Bromo-3.5-difluorobenzenesulfonamide
    • ZJB80420
    • AKMOQOUJQRDNSP-UHFFFAOYSA-N
    • MDL: MFCD06409101
    • Inchi: 1S/C6H4BrF2NO2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,(H2,10,11,12)
    • InChI Key: AKMOQOUJQRDNSP-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C=C1F)S(N)(=O)=O)F

Computed Properties

  • Exact Mass: 270.91142Da
  • Monoisotopic Mass: 270.91142Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 68.5Ų

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Additional information on 4-bromo-3,5-difluorobenzene-1-sulfonamide

Introduction to 4-bromo-3,5-difluorobenzene-1-sulfonamide (CAS No. 874804-20-3)

4-bromo-3,5-difluorobenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 874804-20-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The structural features of 4-bromo-3,5-difluorobenzene-1-sulfonamide, including the presence of bromine and fluorine substituents, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and drug discovery efforts.

The sulfonamide functional group (-SO2NH2) is a key pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of halogen atoms, particularly bromine and fluorine, into the benzene ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for developing novel therapeutic agents. The specific arrangement of these substituents in 4-bromo-3,5-difluorobenzene-1-sulfonamide influences its reactivity and biological activity, making it a promising intermediate in synthetic chemistry.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced binding affinity and improved pharmacokinetic profiles. The fluorine atoms in 4-bromo-3,5-difluorobenzene-1-sulfonamide contribute to its ability to modulate enzyme inhibition and receptor binding, which is crucial for designing effective drugs. For instance, fluorinated sulfonamides have been explored in the treatment of infectious diseases, inflammation, and cancer. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing chemists to introduce additional moieties and tailor the compound's biological activity.

One of the most compelling aspects of 4-bromo-3,5-difluorobenzene-1-sulfonamide is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting specific kinases, researchers can develop drugs that modulate cellular processes and inhibit tumor growth. The sulfonamide moiety is known to interact with the ATP-binding pocket of kinases, making it an effective scaffold for designing inhibitors. The presence of bromine and fluorine substituents further enhances the compound's ability to bind to these targets by improving its affinity and selectivity.

Recent studies have highlighted the importance of halogenated aromatic compounds in drug discovery. For example, 4-bromo-3,5-difluorobenzene-1-sulfonamide has been investigated as a precursor in the synthesis of antiviral agents. The halogen atoms facilitate various chemical transformations that are essential for constructing complex drug molecules. Additionally, the sulfonamide group can be modified to introduce other pharmacophores that enhance biological activity. This flexibility makes 4-bromo-3,5-difluorobenzene-1-sulfonamide a versatile building block for medicinal chemists.

The synthesis of 4-bromo-3,5-difluorobenzene-1-sulfonamide typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation of benzene derivatives followed by sulfonation and subsequent bromination or fluorination. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability. These methods allow for the production of large quantities of the compound needed for preclinical studies and pharmaceutical development.

In conclusion,4-bromo-3,5-difluorobenzene-1-sulfonamide (CAS No. 874804-20-3) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of bromine and fluorine substituents makes it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for halogenated sulfonamides,4-bromo-3,5-difluorobenzene-1-sulfonamide is likely to play a crucial role in future drug discovery efforts.

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